molecular formula C8H13NO5 B119792 (2S)-4-methyl-2-(oxaloamino)pentanoic Acid CAS No. 141635-17-8

(2S)-4-methyl-2-(oxaloamino)pentanoic Acid

Cat. No. B119792
M. Wt: 203.19 g/mol
InChI Key: ZEVLXIFUHSPJBX-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-4-methyl-2-(oxaloamino)pentanoic Acid, also known as homocysteine thiolactone, is a sulfur-containing amino acid derivative. It is synthesized from methionine and plays a crucial role in protein synthesis. In recent years, this compound has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism Of Action

Homocysteine thiolactone acts as a substrate for various enzymes, including methionyl-tRNA synthetase, which is responsible for the incorporation of methionine into proteins. It can also form adducts with proteins, leading to the modification of their structure and function.

Biochemical And Physiological Effects

Homocysteine thiolactone has been shown to have various biochemical and physiological effects. It can induce oxidative stress, leading to the damage of cells and tissues. It can also affect the function of the vascular endothelium, leading to the development of cardiovascular diseases. Moreover, (2S)-4-methyl-2-(oxaloamino)pentanoic Acid thiolactone can affect the immune system, leading to the development of autoimmune diseases.

Advantages And Limitations For Lab Experiments

Homocysteine thiolactone has several advantages for lab experiments. It is readily available and can be synthesized in large quantities. It is also stable and can be stored for a long time. However, its toxicity and potential to induce oxidative stress can limit its use in some experiments.

Future Directions

There are several future directions for research on (2S)-4-methyl-2-(oxaloamino)pentanoic Acid thiolactone. One area of research is the development of new methods for its synthesis. Another area is the study of its role in protein folding and protein-protein interactions. Moreover, the potential of (2S)-4-methyl-2-(oxaloamino)pentanoic Acid thiolactone as a therapeutic agent for various diseases, including cancer and cardiovascular diseases, needs to be explored further. Additionally, the development of new methods for the detection of (2S)-4-methyl-2-(oxaloamino)pentanoic Acid thiolactone in biological samples can facilitate its use in clinical research.
In conclusion, (2S)-4-methyl-2-(oxaloamino)pentanoic Acid thiolactone is a versatile compound with various applications in scientific research. Its synthesis method is simple, and it has several advantages for lab experiments. Its potential as a therapeutic agent for various diseases needs to be explored further, and new methods for its synthesis and detection need to be developed.

Synthesis Methods

Homocysteine thiolactone can be synthesized through the reaction of methionine with carbonyldiimidazole (CDI) in the presence of a base. This method is simple and efficient, and the yield of (2S)-4-methyl-2-(oxaloamino)pentanoic Acid thiolactone is high.

Scientific Research Applications

Homocysteine thiolactone has various applications in scientific research. It is used as a precursor for the synthesis of peptides and proteins. It is also used in the preparation of various biologically active compounds. Moreover, (2S)-4-methyl-2-(oxaloamino)pentanoic Acid thiolactone is used in the study of protein folding, protein-protein interactions, and enzyme catalysis.

properties

CAS RN

141635-17-8

Product Name

(2S)-4-methyl-2-(oxaloamino)pentanoic Acid

Molecular Formula

C8H13NO5

Molecular Weight

203.19 g/mol

IUPAC Name

(2S)-4-methyl-2-(oxaloamino)pentanoic acid

InChI

InChI=1S/C8H13NO5/c1-4(2)3-5(7(11)12)9-6(10)8(13)14/h4-5H,3H2,1-2H3,(H,9,10)(H,11,12)(H,13,14)/t5-/m0/s1

InChI Key

ZEVLXIFUHSPJBX-YFKPBYRVSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)C(=O)O

SMILES

CC(C)CC(C(=O)O)NC(=O)C(=O)O

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(=O)O

synonyms

Leucine, N-(carboxycarbonyl)-

Origin of Product

United States

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